N-Benzoyl-5-methyl-2'-O-methylcytidine

Description

Contextualizing Modified Ribonucleosides in Nucleic Acid Science

Ribonucleic acid (RNA) is not merely a simple polymer of the four canonical bases—adenosine (B11128), guanosine, cytidine (B196190), and uridine (B1682114). Nature has endowed RNA with a remarkable chemical diversity through post-transcriptional modifications. nih.gov To date, over 170 different RNA modifications have been identified across all domains of life, from viruses to humans. cd-genomics.com These modifications range from simple additions like methyl groups to more complex structural alterations. nih.gov

Modified ribonucleosides are integral components of various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), messenger RNA (mRNA), and various non-coding RNAs. nih.govresearchgate.net They play crucial roles in regulating gene expression and cellular processes by influencing RNA structure, stability, and interactions with other molecules. cd-genomics.commdpi.comyoutube.com For instance, modifications can stabilize the three-dimensional structure of RNA, protect it from degradation by nucleases, and modulate its recognition by proteins and other nucleic acids. youtube.comwikipedia.org The aberrant presence or absence of these modifications has been linked to human diseases, highlighting their biological importance. nih.gov The study of these natural modifications has inspired chemists to synthesize novel nucleoside analogues to probe biological systems and develop new therapeutic strategies.

Significance of 2'-O-Methyl and N4-Benzoyl Modifications in Nucleoside Chemistry

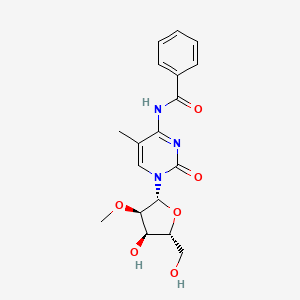

The structure of N-Benzoyl-5-methyl-2'-O-methylcytidine features two particularly important modifications: a methyl group at the 2'-hydroxyl position of the ribose sugar (2'-O-Methyl) and a benzoyl group protecting the exocyclic amine of the cytosine base (N4-Benzoyl).

The 2'-O-methylation is one of the most common modifications found in natural RNA. researchgate.net This modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose moiety. wikipedia.org This seemingly minor change has profound effects on the properties of the nucleoside and the RNA strand it is part of. A key effect of 2'-O-methylation is the conformational locking of the ribose sugar into the C3'-endo pucker, which is characteristic of A-form helices found in RNA duplexes. mdpi.comnih.gov This pre-organization enhances the stability of RNA duplexes. nih.govgenelink.com Furthermore, the 2'-O-methyl group provides steric hindrance that protects the phosphodiester backbone from cleavage by many nucleases, thereby increasing the lifetime and stability of the RNA molecule. genelink.comcd-genomics.com

Table 1: Effects of 2'-O-Methyl Modification on Ribonucleosides

| Property | Effect of 2'-O-Methylation | Scientific Rationale |

|---|---|---|

| Nuclease Resistance | Enhanced resistance to enzymatic degradation. genelink.comcd-genomics.com | The methyl group at the 2'-position sterically hinders the approach of nucleases that would otherwise cleave the phosphodiester bond. cd-genomics.com |

| Duplex Stability | Increased thermal stability (Tm) of RNA:RNA and RNA:DNA duplexes. genelink.com | The modification pre-organizes the ribose sugar in a C3'-endo conformation, which is favorable for A-form helical structures, reducing the entropic penalty of duplex formation. mdpi.comnih.gov |

| RNA Structure | Induces a C3'-endo sugar pucker. mdpi.comnih.gov | Steric repulsion between the 2′-O-methyl group and other parts of the nucleoside favors the C3'-endo conformation over the C2'-endo conformation. nih.gov |

| Hydrolysis Prevention | Protects against hydrolytic degradation. wikipedia.orgcd-genomics.com | The 2'-hydroxyl group is replaced with a methoxy (B1213986) group, preventing it from participating in intramolecular cleavage of the phosphodiester backbone. wikipedia.org |

The N4-Benzoyl (Bz) group serves a different but equally critical purpose in nucleoside chemistry. It functions as a protecting group for the exocyclic amino group of cytidine. libretexts.org During the chemical synthesis of oligonucleotides, the reactive amino groups on the nucleobases must be temporarily blocked to prevent unwanted side reactions during the phosphoramidite (B1245037) coupling steps. umich.edu The benzoyl group is a common choice for protecting cytosine and adenine. libretexts.org It is sufficiently stable to withstand the various reagents used during the assembly of the oligonucleotide chain but can be readily removed under basic conditions, typically with aqueous ammonia (B1221849) or methylamine (B109427), after the synthesis is complete. libretexts.orgnih.gov The selection of appropriate protecting groups is a cornerstone of successful solid-phase oligonucleotide synthesis. umich.edu

Table 2: Common Protecting Groups for Exocyclic Amines of Nucleobases in Oligonucleotide Synthesis

| Nucleobase | Common Protecting Group | Chemical Name |

|---|---|---|

| Cytosine (C) | Benzoyl (Bz) libretexts.org | N4-Benzoyl |

| Adenine (A) | Benzoyl (Bz) libretexts.org | N6-Benzoyl |

| Guanine (G) | Isobutyryl (iBu) | N2-Isobutyryl |

| Cytosine (C) | Acetyl (Ac) | N4-Acetyl |

| Adenine (A) | Phenoxyacetyl (PAC) nih.gov | N6-Phenoxyacetyl |

Overview of this compound as a Foundational Synthetic Building Block

This compound is a specialized chemical reagent designed explicitly for incorporation into synthetic oligonucleotides. It is not typically found in nature in this exact form but is engineered by chemists to combine the desired biological properties of modified nucleosides with the practical requirements of chemical synthesis.

This compound serves as a foundational building block, most often in the form of a phosphoramidite derivative, for solid-phase oligonucleotide synthesis. nih.govbeilstein-journals.org The key features of this molecule make it highly valuable:

The 5-methyl group on the cytidine base is another common natural modification that can influence RNA stability and recognition. mdpi.com

The 2'-O-methyl group is incorporated to confer nuclease resistance and enhance the binding affinity of the final oligonucleotide product to its target sequence. genelink.comnih.gov

The N4-benzoyl group provides essential protection of the cytosine base during the automated synthesis process, preventing branching and other side reactions.

The 5'- and 3'-hydroxyl groups are typically protected with other groups (like dimethoxytrityl and a phosphoramidite, respectively) to control the directionality of chain elongation.

By using this compound phosphoramidite, researchers can precisely install a 5-methyl-2'-O-methylcytidine residue at any desired position within a custom RNA or chimeric DNA/RNA sequence. This capability is fundamental to the development of antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers for therapeutic and diagnostic applications. genelink.com

Structure

3D Structure

Properties

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6/c1-10-8-21(17-14(26-2)13(23)12(9-22)27-17)18(25)20-15(10)19-16(24)11-6-4-3-5-7-11/h3-8,12-14,17,22-23H,9H2,1-2H3,(H,19,20,24,25)/t12-,13-,14-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETRQTRYIDJFPT-VMUDFCTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)CO)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617975 | |

| Record name | N-Benzoyl-5-methyl-2'-O-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158966-50-8 | |

| Record name | N-Benzoyl-5-methyl-2'-O-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Benzoyl 5 Methyl 2 O Methylcytidine and Its Phosphoramidite Derivatives

De Novo Synthesis Approaches to 2'-O-Methyl-5-methylcytidine Precursors

The creation of the precursor, 2'-O-Methyl-5-methylcytidine, is a multi-step process that requires precise control over the chemistry of both the ribose sugar and the pyrimidine (B1678525) base. biosynth.com De novo synthesis approaches build this molecule through the strategic assembly and modification of simpler starting materials.

Regioselective Functionalization Techniques for Ribose Modification

The ribose sugar contains three hydroxyl groups (2', 3', and 5') with similar reactivity, making selective modification a significant synthetic challenge. acs.org Regioselective functionalization is crucial for introducing modifications at specific positions, particularly the 2'-hydroxyl group, while leaving others available for subsequent reactions.

One primary strategy involves the use of protecting groups to temporarily block certain hydroxyls. For example, the 5'-hydroxyl is often protected with a bulky dimethoxytrityl (DMT) group, which also facilitates purification. The remaining 2' and 3' hydroxyls can then be differentiated. A common method is the formation of a cyclic acetal (B89532), such as an isopropylidene group, across the 2' and 3' positions, which can be selectively opened or manipulated.

Catalyst-controlled reactions offer another powerful approach to achieving regioselectivity. Lewis acids like tin(IV) chloride (SnCl₄) or titanium-based catalysts can coordinate to the ribose hydroxyls, enhancing the nucleophilicity of a specific position and directing incoming reagents. acs.orgresearchgate.net For instance, Ti-catalysed ribosylation has been reported for the regioselective synthesis of ribonucleosides. researchgate.net Stacking interactions between a reagent and the nucleobase can also direct functionalization to a nearby hydroxyl group, as has been observed in the regioselective arylation of the 2'-O position in purine (B94841) nucleosides. nih.gov

| Technique | Principle | Common Reagents/Catalysts | Key Advantage | Reference |

|---|---|---|---|---|

| Protecting Group Strategy | Differential protection and deprotection of hydroxyl groups. | DMT-Cl, TBDMS-Cl, Acetic Anhydride (B1165640) | Well-established and versatile for multi-step synthesis. | cdnsciencepub.com |

| Stannylene Acetal Method | Activation of a specific hydroxyl group (typically 2'-OH) via a dibutyltin (B87310) oxide intermediate. | Dibutyltin oxide (Bu₂SnO) | High regioselectivity for 2'-O-alkylation and acylation. | |

| Catalytic Glycosylation | Use of catalysts to control the stereochemistry and regiochemistry of the glycosidic bond formation. | SnCl₄, TMSOTf, Ti(O-i-Pr)₄ | Direct synthesis from sugar and base components. acs.org | acs.orgresearchgate.net |

| Enzymatic Synthesis | Use of enzymes (e.g., nucleoside phosphorylases) for highly specific modifications. | Specific enzymes | Exceptional regio- and stereoselectivity under mild conditions. |

Synthesis of 5-Methylcytidine (B43896) Scaffolds

The 5-methylcytidine core can be synthesized through several routes. A common method involves the chemical modification of a more readily available nucleoside, such as uridine (B1682114) or cytidine (B196190). For instance, uridine can be converted to 5-methyluridine (B1664183) (thymidine ribonucleoside), which is then aminated at the C4 position to yield 5-methylcytidine.

Alternatively, the synthesis can start from a pre-functionalized pyrimidine base. 5-methylcytosine (B146107) can be synthesized and then coupled with a protected ribose derivative in a glycosylation reaction. researchgate.net This approach, often referred to as the Hilbert-Johnson reaction or a variation using silylated bases, allows for the formation of the crucial N-glycosidic bond. For example, silylated 5-methylcytosine can be reacted with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to yield the protected nucleoside. researchgate.net Subsequent deprotection of the benzoyl groups on the sugar affords 5-methylcytidine. Another route proceeds via 5-iodo-2′-deoxyuridine derivatives, demonstrating the versatility of starting materials. researchgate.net

Methodologies for Selective 2'-Hydroxyl Methylation

Introducing a methyl group at the 2'-position is a critical modification that enhances the binding affinity of oligonucleotides to their targets and confers significant resistance to nuclease degradation. nbinno.comwikipedia.org Achieving selective methylation at this position requires overcoming the challenge of differentiating it from the 3'-hydroxyl. nbinno.com

The most widely used method is the stannylene acetal procedure. This involves reacting the 3',5'-protected nucleoside with dibutyltin oxide to form a cyclic stannylene acetal intermediate across the 2' and 3' positions. This intermediate selectively activates the 2'-hydroxyl group, which can then be alkylated with a methylating agent such as methyl iodide.

Another strategy involves transient protection. The 5'-hydroxyl is first protected (e.g., with a DMT group), followed by protection of the 3'-hydroxyl with a group that can be selectively removed, such as a TBDMS (tert-butyldimethylsilyl) group under specific conditions. With the 3' and 5' positions blocked, the 2'-hydroxyl is free to be methylated. The 2′-O-methylation process has been shown to bias the ribose sugar's conformational equilibrium towards the C3′-endo pucker, which is characteristic of A-form RNA helices. nih.gov The inherent reactivity of the 2'-hydroxyl group, which is exploited in analytical techniques like SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension), underscores the chemical basis for its selective functionalization. nih.govyoutube.com

N4-Benzoyl Protection Strategies in Nucleoside Synthesis

The exocyclic N4-amino group of cytidine is nucleophilic and must be protected during oligonucleotide synthesis to prevent unwanted side reactions, particularly during the phosphitylation step. The benzoyl group is a common choice for this purpose.

Protocols for Amine Protection and Subsequent Deprotection

The standard protocol for introducing the N4-benzoyl group involves treating the cytidine derivative with benzoyl chloride or benzoic anhydride in the presence of a base, typically pyridine. mdpi.com The reaction is generally efficient and proceeds to completion, yielding the N4-benzoylated nucleoside.

Deprotection, however, requires careful consideration. The benzoyl group is typically removed at the end of oligonucleotide synthesis using basic conditions. Concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA) are commonly used. rsc.org However, the use of amine-based reagents can sometimes lead to a side reaction where the benzoyl group is replaced by the amine, resulting in transamination at the C4 position. rsc.orgnih.gov This is a known issue with N4-benzoyl cytidines, leading some protocols to favor alternative protecting groups like the acetyl group, which is more labile and can be removed under milder conditions, thus avoiding the transamination side product. nih.govrsc.org

| Step | Reagents | Typical Conditions | Potential Issues | Reference |

|---|---|---|---|---|

| Protection | Benzoyl chloride or Benzoic anhydride; Pyridine | Room temperature to 70 °C | Over-benzoylation of sugar hydroxyls if not protected. | mdpi.com |

| Deprotection | Concentrated aqueous ammonia (NH₄OH) | 55 °C, several hours | Slower reaction compared to AMA. | rsc.org |

| Aqueous Methylamine (AMA) | Room temperature to 65 °C, short duration | Potential for N4-transamination, yielding N4-methylcytidine byproduct. | rsc.orgnih.gov |

Role of Benzoyl Group in Enhancing Stability and Solubility during Synthesis

The use of the benzoyl protecting group offers significant advantages beyond simply preventing side reactions at the N4-amino group. The introduction of the large, aromatic benzoyl moiety drastically increases the lipophilicity of the nucleoside derivative. This change in physical properties is highly beneficial during synthesis.

Firstly, it greatly improves the solubility of the protected nucleoside in the non-polar organic solvents (e.g., acetonitrile, dichloromethane) that are standard in automated oligonucleotide synthesis and purification via column chromatography. This is a critical factor, as unprotected or partially protected nucleosides can have poor solubility, complicating their handling and purification. acs.org

Secondly, by rendering the N4-amino group unreactive, the benzoyl group ensures the chemical stability of the cytidine moiety throughout the multiple steps of the synthesis cycle. This includes the acidic detritylation step, the coupling step, the capping step, and the oxidation step. Without this protection, the amino group could potentially form adducts or undergo other undesired reactions, leading to failure sequences and a lower yield of the desired full-length oligonucleotide. While some benzoyl-protected nucleosides have been found to be acid-labile in specific contexts, the N4-benzoyl group on cytidine is generally stable enough for standard phosphoramidite (B1245037) chemistry. ffame.org

Phosphoramidite Synthesis of N-Benzoyl-5-methyl-2'-O-methylcytidine Analogs

The chemical synthesis of oligonucleotides relies on the use of nucleoside phosphoramidites as building blocks. These specialized monomers are equipped with various protecting groups to ensure the specific and controlled formation of phosphodiester bonds in the desired 3' to 5' direction. The synthesis of the phosphoramidite derivative of this compound involves a series of carefully orchestrated chemical reactions, including the protection of functional groups and the introduction of the reactive phosphoramidite moiety at the 3'-hydroxyl position.

Formation of 3'-O-Cyanoethyl Phosphoramidites

The critical step in preparing the monomer for oligonucleotide synthesis is the phosphitylation of the 3'-hydroxyl group of the protected nucleoside. This reaction converts the relatively unreactive hydroxyl group into a highly reactive phosphoramidite moiety. The most commonly used phosphitylating agent for this purpose is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphitylating agent and the product. The protected N-Benzoyl-5'-O-(dimethoxytrityl)-5-methyl-2'-O-methylcytidine is dissolved in a dry solvent, such as dichloromethane (B109758). nih.gov A non-nucleophilic base, commonly N,N-diisopropylethylamine (DIPEA), is added to the solution to act as an acid scavenger. nih.govmdpi.com The phosphitylating agent, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, is then added to the reaction mixture. nih.govmdpi.com The reaction proceeds at room temperature, converting the 3'-hydroxyl group into the 3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite. nih.gov The cyanoethyl group serves as a protecting group for the phosphite (B83602), which is later removed during the oligonucleotide deprotection steps. sapphirebioscience.com

The reaction progress is monitored by analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion. Upon completion, the reaction is quenched, and the product is worked up to remove excess reagents and byproducts before purification. mdpi.com

Table 1: Typical Reagents for Phosphitylation

| Reagent | Function |

| Protected Nucleoside | Starting material with free 3'-OH |

| 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | Phosphitylating agent |

| N,N-diisopropylethylamine (DIPEA) | Non-nucleophilic base / HCl scavenger |

| Dichloromethane (anhydrous) | Reaction solvent |

Utilization of 5'-O-Dimethoxytrityl (DMT) Group as a Protective Moiety

The dimethoxytrityl (DMT) group is a crucial acid-labile protecting group for the 5'-hydroxyl function of the nucleoside. Its primary role is to prevent the 5'-hydroxyl group from participating in unwanted side reactions during the phosphitylation of the 3'-hydroxyl group and subsequent oligonucleotide synthesis steps. The DMT group is typically introduced by reacting the nucleoside with dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine. nih.gov

The bulky nature of the DMT group provides steric hindrance, further ensuring the regioselectivity of the phosphitylation reaction at the 3'-position. During automated solid-phase oligonucleotide synthesis, the DMT group's acid lability is exploited. At the beginning of each coupling cycle, the DMT group is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane, to expose the free 5'-hydroxyl group for reaction with the incoming phosphoramidite monomer.

Furthermore, the DMT cation released upon detritylation is bright orange, providing a real-time colorimetric method to monitor the coupling efficiency at each step of the synthesis.

Optimization of Reaction Conditions for Phosphoramidite Formation

Key parameters for optimization include the choice of activating agent, reaction time, temperature, and the stoichiometry of the reagents. While 2-cyanoethyl N,N-diisopropylchlorophosphoramidite is a common phosphitylating agent, activators such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) are used during the coupling step in oligonucleotide synthesis rather than the phosphoramidite formation itself. biosynth.com For the phosphitylation reaction, the choice of the non-nucleophilic base and ensuring strictly anhydrous conditions are paramount.

The reaction is typically run to completion, as monitored by TLC or HPLC, to ensure maximum conversion of the starting nucleoside. Over-extended reaction times are generally avoided to prevent potential side reactions. The temperature is usually maintained at room temperature. mdpi.com The stoichiometry of the phosphitylating agent and the base are often used in slight excess to drive the reaction to completion. However, a large excess is avoided to simplify the subsequent purification process.

Purification and Homogeneity Assessment of Synthetic Intermediates and Modified Nucleosides

After the synthesis of this compound and its subsequent conversion to the 3'-O-cyanoethyl phosphoramidite, rigorous purification and characterization are essential to ensure the quality required for oligonucleotide synthesis. The presence of impurities can lead to side reactions and deletions in the growing oligonucleotide chain.

Silica (B1680970) gel chromatography is the most common method for the purification of the DMT-protected nucleoside and its phosphoramidite derivative. nih.govacs.org The crude product is loaded onto a silica gel column, and a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane, is used for elution. nih.govacs.org To prevent the degradation of the acid-sensitive DMT group and the phosphoramidite moiety, the silica gel and the elution solvents are often neutralized with a small amount of a tertiary amine, such as triethylamine. uni-wuerzburg.de

The homogeneity and identity of the purified product are assessed by several analytical methods:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to determine the purity of the final phosphoramidite. A typical specification for purity is ≥95%. caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the compound, ensuring that all protecting groups are intact and at their correct positions. ³¹P NMR is particularly important for phosphoramidites, as it confirms the successful phosphitylation of the 3'-hydroxyl group. The ³¹P NMR spectrum of a phosphoramidite typically shows two characteristic signals around 148-151 ppm, corresponding to the two diastereomers resulting from the chiral phosphorus center. usp.org

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound, verifying its elemental composition. caymanchem.com

Table 2: Analytical Methods for Quality Control

| Analytical Method | Purpose | Typical Result/Specification |

| RP-HPLC | Purity assessment | ≥95% |

| ³¹P NMR | Confirmation of phosphitylation & P(III) purity | Diastereomeric peaks at ~149-151 ppm |

| ¹H NMR | Structural confirmation | Consistent with expected structure |

| Mass Spectrometry | Molecular weight verification | Matches calculated molecular weight |

Chemical Reactivity and Derivatization Studies of N Benzoyl 5 Methyl 2 O Methylcytidine Analogs

Chemical Stability and Transformations of the N-Benzoyl Moiety in Varied Chemical Environments

The N-benzoyl group serves as a crucial protecting element for the exocyclic amine of the 5-methylcytosine (B146107) base, preventing unwanted side reactions during the automated phosphoramidite-based synthesis of oligonucleotides medchemexpress.com. The stability of this amide linkage is highly dependent on the pH of the surrounding chemical environment.

Generally, N-acyl protecting groups are stable in neutral or acidic conditions but are susceptible to cleavage under alkaline conditions researchgate.net. The N-benzoyl group, in particular, is considered a "standard" protecting group, requiring more rigorous basic conditions for its removal compared to more labile groups like the acetyl group rsc.orgnih.gov. This inherent stability ensures its integrity throughout the various steps of oligonucleotide chain assembly.

However, prolonged exposure to certain nucleophilic reagents used in deprotection steps can lead to transformations of the N-benzoyl moiety. For instance, in standard RNA deprotection protocols that utilize aqueous methylamine (B109427), the N4-benzoyl group on cytidine (B196190) derivatives can be partially substituted, resulting in the formation of N4-methylated cytidine byproducts. This side reaction can be circumvented by using alternative protecting groups like the N4-acetyl group when methylamine-based deprotection is intended rsc.org.

The rate of deacylation is also influenced by the nature of the heterocyclic base itself. For N-acyl derivatives of cytidine, the rate of cleavage is generally faster than that for corresponding derivatives of adenosine (B11128) or guanosine. The stability can be modulated by both steric and electronic effects of the acyl group. For example, N-benzoyl nucleosides are observed to hydrolyze significantly faster than more sterically hindered N-(2,4-dimethyl)benzoyl nucleosides.

Selective Cleavage Protocols for Protecting Groups within Oligonucleotide Contexts

The strategic removal of protecting groups is a cornerstone of successful oligonucleotide synthesis. The orthogonal nature of the acid-labile 5'-O-DMT group and the base-labile N4-benzoyl group allows for their selective cleavage at different stages of the synthesis and purification process.

The removal of the N4-benzoyl group is typically achieved at the final stage of oligonucleotide synthesis, concurrently with the cleavage of the oligonucleotide from the solid support and the deprotection of the phosphate (B84403) groups. Given the sensitivity of RNA to alkaline conditions, which can lead to phosphodiester bond cleavage, the choice of the base and the reaction conditions is critical.

For RNA containing acid-labile 2'-O-protecting groups, deprotection protocols often employ milder bases to ensure the integrity of the RNA strand. While prolonged incubation with aqueous ammonia (B1221849) can be effective, it is often considered a harsher condition in the context of RNA chemistry rsc.org. A common and milder alternative involves the use of a mixture of concentrated aqueous ammonia and ethanol (B145695) rsc.org. Another mild condition that has been successfully employed for the deprotection of N-acyl groups in sensitive oligonucleotides is a solution of potassium carbonate in methanol (B129727) rsc.org.

The selection of the deprotection strategy is also influenced by the other protecting groups present in the oligonucleotide. For instance, ethanolic ammonia has demonstrated high selectivity in cleaving "fast-deprotecting" groups while leaving standard groups like benzoyl largely intact, allowing for a staged deprotection if required nih.gov.

| Deprotection Reagent | Typical Conditions | Selectivity/Notes | Reference |

|---|---|---|---|

| Aqueous Methylamine | Varies | Fastest cleavage, but can lead to N4-methylcytidine byproduct formation with N-benzoyl groups. | nih.gov |

| Ethanolic Ammonia | Varies | Shows high selectivity between standard (e.g., benzoyl) and more labile acyl groups. | nih.gov |

| Conc. NH3(aq)/Ethanol | 55°C, prolonged incubation (e.g., 18 hours for p-MeOBz group) | A standard method for complete deprotection in RNA synthesis. | rsc.org |

| Potassium Carbonate in Methanol | Room temperature, 2 hours | A mild condition suitable for sensitive oligonucleotides. | rsc.org |

The 5'-O-dimethoxytrityl (DMT) group is a bulky, acid-labile protecting group essential for the stepwise, 3'-to-5' synthesis of oligonucleotides. It protects the 5'-hydroxyl group of the incoming phosphoramidite (B1245037) monomer during the coupling reaction.

The removal of the DMT group is achieved by treatment with a mild acid, typically a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) . This deprotection step is performed at the beginning of each synthesis cycle to liberate the 5'-hydroxyl group for the subsequent coupling reaction. The cleavage of the DMT group is rapid and efficient under these conditions.

The stability of the DMT ether linkage is significantly influenced by the electron-donating properties of its methoxy (B1213986) substituents, which stabilize the resulting carbocation upon cleavage. This high degree of acid lability ensures that the deprotection can be carried out without affecting other protecting groups, such as the N4-benzoyl group, or the integrity of the growing oligonucleotide chain . This orthogonality is a key feature of modern phosphoramidite chemistry.

Post-Synthetic Modifications and Conjugation Strategies

Post-synthetic modification refers to the chemical derivatization of an oligonucleotide after its synthesis and deprotection. This approach is invaluable for introducing functionalities that are not compatible with the conditions of automated oligonucleotide synthesis researchgate.net.

The site-specific incorporation of reporter molecules, such as fluorescent dyes, is a powerful tool for studying the structure, function, and cellular localization of nucleic acids. A common strategy for site-specific labeling involves the incorporation of a nucleoside analog bearing a reactive handle, such as a primary amine, during synthesis.

Following the synthesis and deprotection of the oligonucleotide, this amino-modifier can be selectively reacted with an activated ester (e.g., an N-hydroxysuccinimide (NHS) ester) of the desired label. This reaction forms a stable amide bond, covalently attaching the label to the oligonucleotide. The 5-position of pyrimidines, such as in 5-methylcytosine, is a common site for the attachment of linkers that can be used for subsequent labeling researchgate.net.

Bioconjugation involves the covalent attachment of an oligonucleotide to another biomolecule, such as a peptide, protein, or lipid, to enhance its properties for therapeutic or diagnostic applications. For instance, conjugation to cell-penetrating peptides can improve the cellular uptake of antisense oligonucleotides nih.gov. Similarly, conjugation to lipids can enhance membrane permeability and tissue distribution.

Incorporation and Structural Impact of N Benzoyl 5 Methyl 2 O Methylcytidine in Synthetic Nucleic Acids

Solid-Phase Oligonucleotide Synthesis Methodologies

The automated solid-phase synthesis of oligonucleotides provides a robust platform for the precise, site-specific incorporation of modified nucleosides like N-Benzoyl-5-methyl-2'-O-methylcytidine. This process allows for the creation of custom RNA and chimeric RNA/DNA strands with tailored functionalities.

Integration into RNA Oligomers via Phosphoramidite (B1245037) Chemistry

The cornerstone of synthetic oligonucleotide production is phosphoramidite chemistry, a highly efficient method for sequentially adding nucleotide units to a growing chain anchored to a solid support. The integration of this compound follows this well-established cycle, which primarily consists of four steps: detritylation, coupling, capping, and oxidation.

For the incorporation of this modified cytidine (B196190) analog, it is first converted into a phosphoramidite building block. This involves the protection of reactive functional groups to prevent unwanted side reactions during synthesis. The exocyclic amine of the cytidine base is protected with a benzoyl group, while the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl is phosphitylated. The presence of the 2'-O-methyl group obviates the need for a protecting group at this position, a requirement for standard ribonucleoside phosphoramidites.

During the synthesis cycle, the DMT group of the resin-bound nucleotide is removed, and the this compound phosphoramidite is activated and coupled to the growing oligonucleotide chain. Any unreacted chains are capped to prevent the formation of deletion mutants. Finally, the newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups, including the N-benzoyl group on the cytidine, are removed to yield the final, modified RNA oligomer. The use of N-benzoyl protection is standard for cytidine and its derivatives in phosphoramidite chemistry, though care must be taken during deprotection to avoid modification of the exocyclic amine by certain deprotection reagents nih.gov.

Synthesis of Modified RNA and Chimeric RNA/DNA Oligonucleotides

The versatility of phosphoramidite chemistry allows for the creation of not only fully modified RNA sequences but also chimeric oligonucleotides that contain a mixture of RNA, DNA, and other modified nucleosides. The synthesis of such chimeras involves the sequential coupling of the desired phosphoramidite building blocks in the programmed sequence. For instance, a chimeric sequence could be assembled by alternately adding 2'-deoxyribonucleoside phosphoramidites and 2'-O-methyl ribonucleoside phosphoramidites, such as the one derived from this compound.

These chimeric structures are of significant interest in various applications, including antisense therapy and RNA interference, where the combination of DNA-like and RNA-like properties can be advantageous. The 2'-O-methyl modifications, for example, can enhance nuclease resistance and binding affinity to target RNA, while DNA segments can be designed to elicit specific enzymatic activities like RNase H cleavage genelink.com. The synthesis of these complex molecules relies on the compatibility of the various phosphoramidite monomers within the automated synthesis platform.

Influence of 2'-O-Methyl Modification on Nucleic Acid Conformation and Duplex Hybridization

The introduction of a methyl group at the 2'-hydroxyl position of the ribose sugar has profound consequences for the structural and thermodynamic properties of nucleic acids. These modifications are known to pre-organize the sugar pucker into a conformation that is favorable for duplex formation, leading to enhanced thermal stability and altered helical geometry.

Contribution to Enhanced Thermal Stability of Modified Duplexes

One of the most significant benefits of incorporating 2'-O-methylated nucleosides, including 5-methyl-2'-O-methylcytidine, into oligonucleotides is the increased thermal stability of the resulting duplexes. This enhancement is attributed to both the 2'-O-methyl and the 5-methyl modifications.

The 2'-O-methyl group restricts the conformational flexibility of the ribose sugar, favoring the C3'-endo pucker characteristic of A-form helices, which are thermodynamically more stable than the B-form helices typically adopted by DNA. This pre-organization of the single-stranded oligonucleotide reduces the entropic penalty of duplex formation, thereby increasing the melting temperature (Tm) nih.gov. The 5-methyl group on the cytosine base further contributes to duplex stability through enhanced base stacking interactions and favorable hydrophobic effects that help to exclude water molecules from the duplex nih.gov. It has been reported that each 5-methylcytosine (B146107) substitution can increase the melting temperature by approximately 1.3°C.

Table 1: Representative Melting Temperatures (Tm) of Modified RNA Duplexes

| Duplex Composition | Modification | Expected Change in Tm (°C) per modification |

| RNA/RNA | Unmodified | - |

| RNA/RNA | 2'-O-Methyl | +1 to +2 |

| RNA/RNA | 5-Methylcytosine | +1.3 |

| RNA/RNA | 5-Methyl-2'-O-methylcytidine | Additive effect expected |

This table provides illustrative data based on general findings in the literature for individual modifications. The precise change in Tm can vary depending on the sequence context and the number of modifications.

Structural and Conformational Analysis of 2'-O-Methyl-Modified RNA

Spectroscopic and structural studies, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, have provided detailed insights into the conformational changes induced by 2'-O-methylation. These analyses confirm that the ribose sugar of a 2'-O-methylated nucleotide predominantly adopts a C3'-endo conformation nih.gov. This sugar pucker is a defining feature of A-form helices, which are characterized by a wider and more shallow minor groove and a deeper and narrower major groove compared to B-form DNA.

Modulation of Nuclease Resistance by 2'-O-Methyl Ribonucleosides in Oligonucleotides

A critical challenge in the therapeutic application of oligonucleotides is their susceptibility to degradation by cellular nucleases. Chemical modifications, particularly at the 2'-position of the ribose, are a primary strategy to enhance their stability and prolong their biological activity.

The 2'-O-methyl modification provides significant protection against degradation by a wide range of nucleases genelink.comnih.govnih.govoup.comidtdna.com. Nucleases often recognize and cleave the phosphodiester backbone of nucleic acids through a mechanism that involves the 2'-hydroxyl group. The presence of a methyl group at this position sterically hinders the approach of the enzyme's active site, thereby inhibiting cleavage.

Oligonucleotides that are fully modified with 2'-O-methyl groups are highly resistant to degradation, while even partial modification, particularly at the ends of the strand, can significantly increase their half-life in biological fluids nih.govnih.gov. This enhanced stability is crucial for antisense oligonucleotides, siRNAs, and aptamers, allowing them to reach their target and exert their function before being cleared from the system. The combination of 2'-O-methylation with other modifications, such as phosphorothioate (B77711) linkages, can further enhance nuclease resistance genelink.com.

Table 2: Nuclease Resistance of Modified Oligonucleotides

| Oligonucleotide Type | Modification | Relative Nuclease Resistance |

| Unmodified RNA | None | Low |

| Partially 2'-O-methylated RNA | 2'-O-Methyl at ends | Moderate |

| Fully 2'-O-methylated RNA | 2'-O-Methyl throughout | High |

| 2'-O-methylated RNA with Phosphorothioates | 2'-O-Methyl + PS linkages | Very High |

This table presents a qualitative comparison of the nuclease resistance conferred by 2'-O-methyl modifications, based on general findings. Actual degradation rates depend on the specific nuclease and experimental conditions.

Applications in Advanced Nucleic Acid Engineering and Molecular Biology Research

Design and Development of Antisense Oligonucleotides (ASOs) and Small Interfering RNAs (siRNAs)

The incorporation of 5-methyl-2'-O-methylcytidine into ASOs and siRNAs is a cornerstone of modern therapeutic oligonucleotide design, aimed at enhancing their drug-like properties.

Enhancement of Oligonucleotide Stability and Binding Affinity for Target Nucleic Acids

A primary challenge for nucleic acid-based therapeutics is their susceptibility to degradation by cellular nucleases. The 2'-O-methyl modification provides a significant steric shield, rendering the phosphodiester backbone more resistant to nuclease cleavage. genelink.comnih.govresearchgate.net This modification substantially increases the half-life of oligonucleotides in biological systems. nih.gov

Table 1: Impact of Modifications on Oligonucleotide Properties

| Modification | Effect on Duplex Stability (Tm) | Effect on Nuclease Resistance |

|---|---|---|

| 5-Methylcytosine (B146107) | Increased (~1.3°C per substitution) biosyn.com | Similar to unmodified DNA/RNA genelink.com |

| 2'-O-Methyl (2'-OMe) | Increased (~1.3°C per substitution) genelink.com | Significantly Increased genelink.comnih.gov |

| Locked Nucleic Acid (LNA) | Highly Increased (2-4°C per substitution) genelink.com | Significantly Increased nih.gov |

| Phosphorothioate (B77711) | Slightly Decreased genelink.com | Significantly Increased researchgate.netgenelink.com |

Integration into Locked Nucleic Acids (LNA) and Related Conformationally Restricted Analogs for Hybridization Assays

Locked Nucleic Acids (LNAs) are a class of modified RNA nucleotides where the ribose ring is "locked" in an A-form conformation by a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon. glenresearch.comacs.org This results in an unprecedented increase in thermal stability and binding affinity. glenresearch.com While N-Benzoyl-5-methyl-2'-O-methylcytidine is not itself an LNA, its 2'-O-methyl modification is frequently used in combination with LNA monomers within the same oligonucleotide. nih.govnih.gov

In advanced ASO designs and hybridization probes, a mix of LNA and 2'-O-methyl modifications can be used to precisely modulate the binding affinity, stability, and toxicity profile of an oligonucleotide. nih.govresearchgate.net For instance, in gapmer wings, combining the extremely high affinity of LNA with the well-characterized properties of 2'-OMe can fine-tune the molecule's performance. nih.gov This strategic combination is also valuable in hybridization assays where high specificity is paramount, such as in probes for detecting single nucleotide polymorphisms (SNPs). glenresearch.com

Creation of Modified Aptamers for Specific Ligand Binding Studies

Aptamers are short, single-stranded DNA or RNA oligonucleotides that fold into specific three-dimensional structures to bind to a wide range of targets, from small molecules to proteins. encyclopedia.pubmdpi.com A significant limitation for in vivo applications of aptamers is their rapid degradation by nucleases.

Incorporating 2'-O-methyl modified nucleosides, derived from precursors like this compound, is a common and effective strategy to overcome this limitation. encyclopedia.pubnih.govresearchgate.net The 2'-OMe modification significantly enhances the serum stability of aptamers without necessarily compromising their binding affinity. nih.govnih.gov This modification is often used in the selection process itself (Systematic Evolution of Ligands by Exponential Enrichment, or SELEX) or introduced post-selection to stabilize a previously identified aptamer sequence. researchgate.net The result is the creation of robust aptamers suitable for therapeutic and diagnostic applications where prolonged stability in biological fluids is required. mdpi.comidtdna.com

Development of Highly Specific Probes and Primers for Nucleic Acid Detection and Analysis

The enhanced binding affinity conferred by 2'-O-methyl and 5-methylcytosine modifications makes them highly valuable for the development of diagnostic probes and primers. biosyn.comidtdna.com Probes containing 2'-O-methyl modifications form more stable duplexes with target RNA or DNA, allowing for the use of higher temperatures or more stringent washing conditions in hybridization assays like fluorescence in situ hybridization (FISH) and Northern blotting. researchgate.net This increased stringency reduces non-specific binding and improves the signal-to-noise ratio, leading to more accurate and reliable detection.

In techniques like quantitative PCR (qPCR), the incorporation of these modifications into primers or probes (e.g., molecular beacons) can enhance specificity and allow for better discrimination between closely related sequences. glenresearch.comrsc.org For example, 2'-O-methyl modified molecular beacons show improved thermal stability and nuclease resistance, which is advantageous for real-time monitoring of gene expression in living cells. researchgate.netrsc.org

Elucidation of Enzyme-Nucleic Acid Recognition Mechanisms

Modified oligonucleotides are powerful tools for studying the mechanisms of enzymes that interact with nucleic acids. The 2'-O-methyl group on the ribose sugar can act as a steric probe to investigate an enzyme's active site. researchgate.net For many nucleases and polymerases, the 2'-hydroxyl group of RNA is a critical recognition element.

By synthesizing substrates containing 2'-O-methylated nucleosides, researchers can assess how the absence of the 2'-OH and the presence of the bulkier methyl group affect enzyme binding and catalysis. For instance, the fact that 2'-O-methylated oligonucleotides are poor substrates for many nucleases provides insight into how these enzymes recognize and cleave their natural RNA substrates. researchgate.netresearchgate.net Similarly, using chimeric primers with 2'-O-methyl residues in PCR can help elucidate the tolerance of DNA polymerases for sugar modifications and can be used to prevent unwanted amplification artifacts. researchgate.net This approach provides valuable information on the structural and chemical requirements for enzyme-nucleic acid recognition. researchgate.net

Studies with RNA-Binding Proteins and Ribonucleases

The incorporation of 5-methyl-2'-O-methylcytidine into RNA oligonucleotides provides a powerful tool for investigating the intricate interactions between RNA and various proteins. The two key modifications, 5-methylcytosine (m5C) and 2'-O-methylation (Nm), each contribute to the biophysical properties of the RNA, influencing its recognition by RNA-binding proteins (RBPs) and its susceptibility to degradation by ribonucleases.

The 2'-O-methylation of the ribose sugar is a widespread modification in natural RNAs that is known to confer significant resistance to nuclease degradation. scienceopen.com This modification sterically hinders the access of ribonucleases that would otherwise cleave the phosphodiester backbone, thereby increasing the half-life of the RNA molecule. scienceopen.com This enhanced stability is a crucial attribute for various experimental settings, allowing for more robust and prolonged studies of RNA function and interaction.

The 5-methylation of cytosine can also modulate the interaction of RNA with specific binding proteins. For instance, studies have shown that certain proteins can act as "readers" of the m5C mark, recognizing and binding to it with high specificity. This interaction can, in turn, influence various aspects of RNA metabolism, including splicing, nuclear export, and stability. biosyn.com While direct studies on this compound are specific, the principles derived from m5C and 2'-O-methylation research are applicable.

| Modification Component | Effect on RNA-Protein/Enzyme Interaction | Research Finding |

| 2'-O-methyl group | Increased resistance to ribonucleases | The 2'-O-methyl group provides a steric shield for the phosphodiester linkage, making the RNA less susceptible to enzymatic cleavage and thereby increasing its stability. scienceopen.com |

| 5-methyl group | Modulated binding of RNA-binding proteins | The 5-methyl group on cytosine can be specifically recognized by "reader" proteins, which can influence the metabolic fate of the RNA molecule. biosyn.com |

Investigation of Cytidine (B196190) Analogs as Modulators of DNA Methyltransferases

Cytidine analogs are a class of molecules that have been extensively studied for their potential to modulate the activity of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of a methyl group to DNA. While the direct modulatory effect of 5-methyl-2'-O-methylcytidine on DNMTs is not extensively documented, the broader class of cytidine analogs is known to include potent inhibitors of these enzymes. medchemexpress.commedchemexpress.com

For example, 5-methyl-2'-deoxycytidine, a related DNA analog, can act as a signal for de novo DNA methylation, influencing the methylation patterns in adjacent DNA regions. nih.govpnas.org This suggests that the methylation status of cytidine residues can play a role in directing the activity of DNMTs. nih.govpnas.org Given that this compound is a ribonucleoside analog, its direct role as a DNMT modulator is less likely, as DNMTs primarily act on DNA. However, in the context of RNA-guided DNA methylation or other complex regulatory pathways, the potential for indirect effects cannot be entirely ruled out.

| Cytidine Analog | Effect on DNA Methyltransferases (DNMTs) | Mechanism of Action |

| General Cytidine Analogs | Inhibition of DNMT activity | Can act as competitive inhibitors or become incorporated into DNA, trapping the enzyme. medchemexpress.commedchemexpress.com |

| 5-Methyl-2'-deoxycytidine | Signaling for de novo methylation | Can guide the methylation of nearby CpG sites in single-stranded DNA. nih.govpnas.orgmedchemexpress.com |

Construction of Novel Nanostructures and Nanodevices Incorporating Modified Oligonucleotides

The field of nanotechnology has increasingly turned to nucleic acids as programmable building blocks for the self-assembly of intricate nanostructures and functional nanodevices. glenresearch.com The predictability of Watson-Crick base pairing allows for the rational design of complex architectures. However, the inherent instability of natural RNA in biological environments presents a significant challenge.

Chemical modifications, such as the 2'-O-methylation found in 5-methyl-2'-O-methylcytidine, are instrumental in overcoming this limitation. scienceopen.com By incorporating 2'-O-methylated nucleotides into RNA strands, researchers can construct nanostructures with enhanced resistance to nuclease degradation, a critical feature for any potential in vivo applications. scienceopen.com These stabilized RNA nanoparticles can be further functionalized with other molecules, such as fluorophores or targeting ligands, to create sophisticated nanodevices for diagnostics and therapeutics. nih.govnih.gov

The use of modified oligonucleotides is a cornerstone of advancing DNA and RNA nanotechnology, enabling the development of more robust and functional materials. glenresearch.com While specific examples detailing the use of this compound in nanoconstruction are emerging, the known benefits of 2'-O-methylation strongly support its utility in this field.

| Nanostructure/Nanodevice Application | Role of Modified Oligonucleotides | Key Benefit of 5-methyl-2'-O-methylcytidine Incorporation |

| Stabilized RNA Nanoparticles | Enhancing resistance to nuclease degradation | The 2'-O-methyl group increases the half-life of the RNA nanostructure in biological media. scienceopen.com |

| Functionalized Nanodevices | Serving as a scaffold for the attachment of other molecules | Modified oligonucleotides can be synthesized with reactive handles for conjugation. nih.gov |

| Therapeutic Nanocarriers | Improving the in vivo stability and delivery of therapeutic oligonucleotides | Chemical modifications can reduce immunogenicity and improve pharmacokinetic properties. nih.govbiosearchtech.com |

Mechanistic Biochemical Investigations Involving N Benzoyl 5 Methyl 2 O Methylcytidine Analogs

Research into Interference with Nucleic Acid Synthesis and Function in Cellular Systems

While specific studies focusing exclusively on N-Benzoyl-5-methyl-2'-O-methylcytidine are not extensively detailed in publicly available research, the effects of its analog, N4-Benzoyl-5-methylcytidine, are better understood. As a purine (B94841) nucleoside analog, N4-Benzoyl-5-methylcytidine is recognized for its broad antitumor activity, which is primarily achieved through the inhibition of DNA synthesis and the induction of apoptosis medchemexpress.com. The general mechanism for many cytidine (B196190) analogs involves their intracellular conversion into triphosphate derivatives. These triphosphates can then act as competitive inhibitors of DNA polymerases, leading to the termination of the growing DNA chain and halting replication nih.govnih.gov.

The incorporation of such modified nucleosides into the DNA strand can disrupt the normal architecture of the double helix and interfere with the binding of transcription factors and other DNA-binding proteins, thereby affecting gene expression. Furthermore, the presence of these analogs in DNA can trigger cellular DNA damage responses, leading to cell cycle arrest and apoptosis medchemexpress.com. The N-benzoyl group, being a bulky aromatic moiety, likely enhances the disruptive effect of the nucleoside analog once incorporated into the nucleic acid chain.

The 2'-O-methyl modification on the ribose sugar, a common feature in many biologically active nucleosides, is known to confer resistance to degradation by cellular nucleases. This modification can increase the stability of RNA molecules and is a key feature of certain therapeutic oligonucleotides researchgate.netbohrium.com. In the context of an analog that gets incorporated into RNA, this modification could interfere with RNA processing and function. For instance, 2'-O-methylation in ribosomal RNA (rRNA) is crucial for ribosome biogenesis and function, and its alteration can impact protein synthesis nih.govbiologists.comnih.gov. Therefore, an analog like this compound, if incorporated into RNA, could potentially disrupt these processes.

Cellular Metabolism Studies of Modified Nucleosides and Analogs (Non-Clinical Focus)

The cellular metabolism of nucleoside analogs is a critical determinant of their biological activity. For a compound like this compound to exert its effects, it must first be transported into the cell and then undergo a series of enzymatic modifications. The initial step is typically phosphorylation to the monophosphate form, followed by further phosphorylation to the diphosphate (B83284) and the active triphosphate form. This process is catalyzed by cellular nucleoside and nucleotide kinases.

The N-benzoyl and 5-methyl modifications on the cytidine base, as well as the 2'-O-methyl group on the ribose, can significantly influence the efficiency of these metabolic steps. The bulky N-benzoyl group may affect the recognition and processing of the nucleoside by cellular transporters and kinases. However, it is also possible that this group is removed by intracellular esterases or amidases to yield the corresponding unmodified or partially modified nucleoside, which can then enter the phosphorylation pathway.

The 5-methyl group is a common modification in natural nucleic acids (5-methylcytosine in DNA and RNA) and is generally well-tolerated by the cellular metabolic machinery. The 2'-O-methyl modification, while conferring nuclease resistance, can also impact the activity of enzymes involved in nucleic acid metabolism. For example, RNA ligases and poly(A) polymerases can be affected by the presence of a 2'-O-methyl group at the 3'-terminus of an RNA molecule researchgate.netmdpi.com.

Exploring Post-Transcriptional Oxidative Demethylation Pathways of 5-Methylcytidine (B43896) (m5C) in RNA

The 5-methylcytidine (m5C) modification in RNA is a dynamic mark that can be further processed through oxidative demethylation pathways, playing a role in the post-transcriptional regulation of gene expression uni.lunih.gov.

Recent research has identified 5-hydroxymethylcytidine (B44077) (hm5C) as a direct oxidative product of m5C in RNA. This oxidation is catalyzed by enzymes such as the ten-eleven translocation (TET) family of dioxygenases and ALKBH1 uni.lumdpi.com. The process does not stop at hydroxymethylation; hm5C can be further oxidized to 5-formylcytosine (B1664653) (f5C) nih.gov.

A related and significant discovery has been the identification of 2'-O-Methyl-5-hydroxymethylcytidine (hm5Cm) as another oxidative derivative of m5C in RNA. This finding suggests a parallel pathway where 5-methyl-2'-O-methylcytidine (m5Cm) can also be hydroxylated. The presence of these oxidized forms adds another layer of complexity to the epitranscriptomic landscape.

The enzymatic machinery responsible for the deposition and removal of m5C and its oxidized derivatives is a key area of investigation. RNA:m5C methyltransferases, such as those from the NSUN family and DNMT2, are responsible for installing the initial m5C mark on various RNA species, including tRNA and rRNA nih.govbiologists.com.

The "erasers" of these marks, the dioxygenases like TET and ALKBH1, recognize and oxidize m5C. For instance, ALKBH1 has been shown to be involved in the formation of f5C at position 34 in mitochondrial methionine tRNA uni.lu. The recognition of these modified cytidines by specific "reader" proteins can then influence RNA stability, localization, and translation. For example, the presence of m5C can affect the binding of RNA-binding proteins, which in turn modulates the fate of the RNA molecule biologists.commdpi.com. The turnover of these modifications allows for a dynamic regulation of RNA function in response to cellular signals and environmental changes.

Structure-Activity Relationship (SAR) Studies of this compound Analogs in Biochemical Contexts

While specific SAR studies on this compound are limited, research on related cytidine and benzoyl-containing analogs provides valuable insights into the structural features that govern their biochemical activity.

The N4-benzoyl group on the cytidine base is a key modification that can significantly impact biological activity. In general, the nature and position of substituents on the benzoyl ring can modulate the compound's potency and selectivity. For instance, in other classes of benzoyl-containing inhibitors, modifications to the benzoyl moiety have been shown to alter binding affinity to target enzymes.

The 5-methyl group on the pyrimidine (B1678525) ring is another important determinant of activity. This small hydrophobic group can influence base stacking interactions within nucleic acids and affect the recognition by enzymes.

The 2'-O-methyl modification on the ribose is known to enhance the stability of oligonucleotides by providing protection against nuclease degradation researchgate.netbohrium.com. This modification also locks the ribose into a C3'-endo conformation, which can favor binding to complementary RNA strands. The presence of the 2'-O-methyl group can, however, sterically hinder the interaction with certain enzymes, as seen with some RNA and DNA polymerases nih.govmdpi.com.

A hypothetical SAR study on this compound analogs would likely involve systematic modifications at these three key positions:

| Modification Site | Potential Modifications | Anticipated Impact on Activity |

|---|---|---|

| N4-Benzoyl Group | Substitution on the phenyl ring (e.g., electron-donating or -withdrawing groups) | Alteration of binding affinity to target proteins; modulation of electronic properties. |

| 5-Position of Cytosine | Replacement of the methyl group with other alkyl or halogen groups | Changes in hydrophobic and steric interactions; potential impact on base pairing and enzyme recognition. |

| 2'-Position of Ribose | Substitution of the O-methyl group with other alkoxy groups or functional moieties | Modulation of nuclease resistance, binding affinity to RNA, and interaction with cellular enzymes. |

Such studies would be instrumental in optimizing the biochemical profile of these analogs for various research and therapeutic applications.

Advanced Analytical Characterization of N Benzoyl 5 Methyl 2 O Methylcytidine and Modified Oligonucleotides

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation and purity analysis of N-Benzoyl-5-methyl-2'-O-methylcytidine and its corresponding oligonucleotides. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), enabling the determination of the elemental composition of a molecule.

For the monomer this compound, HRMS is used to verify its molecular formula by comparing the experimentally measured accurate mass to the theoretically calculated mass. This technique is crucial for confirming that the correct protecting groups (N-Benzoyl) and modifications (5-methyl, 2'-O-methyl) are present.

When incorporated into an oligonucleotide, HRMS, often coupled with liquid chromatography (LC-MS/HRMS), confirms the total molecular weight of the full-length product (FLP), verifying the successful incorporation of each nucleoside, including the modified one. Purity assessment is achieved by detecting and identifying process-related impurities, such as failure sequences (n-1, n-2, etc.) or products with undesired modifications. Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the oligonucleotide, providing sequence information and localizing the modification within the chain. nih.govnih.gov

Table 1: Theoretical vs. Experimental Mass for a Modified Nucleoside This table is illustrative, showing how HRMS data is used for verification.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| This compound | C18H21N3O6 | 375.1430 | 375.1428 | -0.53 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

The 2'-O-methyl modification typically induces a preference for the C3'-endo sugar pucker conformation, which is characteristic of A-form helices found in RNA. beilstein-journals.org This pre-organization of the sugar moiety is a key factor in the enhanced binding affinity of 2'-O-methyl modified oligonucleotides to RNA targets. beilstein-journals.org 1H NMR can confirm this by analyzing the coupling constants between the sugar protons. nih.gov The presence of the N-benzoyl and 5-methyl groups can also be confirmed by characteristic signals in the 1H and 13C NMR spectra. scielo.brresearchgate.net

Furthermore, NMR is used to analyze the interactions between the modified oligonucleotide and its target strand. By observing changes in chemical shifts and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, researchers can map the binding interface and confirm that the modification does not disrupt the desired Watson-Crick base pairing. nih.gov

Table 2: Representative ¹H NMR Chemical Shifts for Modified Ribose This table provides typical chemical shift ranges for protons in a 2'-O-methylated ribose sugar, indicating a C3'-endo conformation.

| Proton | Typical Chemical Shift Range (ppm) | Conformational Significance |

|---|---|---|

| H1' | 5.8 - 6.0 | Anomeric proton, position indicates base and sugar orientation. |

| H2' | 4.1 - 4.3 | Small JH1'-H2' coupling constant (~1-2 Hz) is indicative of a C3'-endo pucker. |

| H3' | 4.3 - 4.5 | Position influenced by 2'- and 4'-substituents. |

| 2'-OCH3 | 3.4 - 3.6 | Confirms the presence of the 2'-O-methyl group. |

Chromatographic Techniques for Separation and Quantification of Modified Species (e.g., HPLC, LC-MS/HRMS)

Chromatographic techniques are essential for the purification, separation, and quantification of this compound and the oligonucleotides into which it is incorporated. High-Performance Liquid Chromatography (HPLC) is the cornerstone method for both analysis and purification. researchgate.net

When coupled with mass spectrometry (LC-MS/HRMS), chromatography becomes a powerful tool for both quantification and identification. nih.govnih.gov The chromatogram separates the components of a mixture, and the mass spectrometer provides mass data for each eluting peak, allowing for precise identification and quantification of the target modified oligonucleotide and any impurities. researchgate.net

Table 3: Example HPLC Conditions for Modified Oligonucleotide Analysis

| Parameter | Condition |

|---|---|

| Technique | Ion-Pair Reversed-Phase HPLC |

| Column | C18, 2.1 x 100 mm, 1.7 µm particle size |

| Mobile Phase A | Aqueous buffer with ion-pairing agent (e.g., 100 mM HFIP, 15 mM TEA) |

| Mobile Phase B | Methanol (B129727) or Acetonitrile |

| Gradient | 10-40% B over 20 minutes |

| Flow Rate | 0.2 mL/min |

| Detection | UV (260 nm) and/or Mass Spectrometry (ESI-MS) |

Spectroscopic Methods for Investigating Hybridization and Thermal Stability of Modified Oligonucleotides

The incorporation of modified nucleosides can significantly alter the hybridization characteristics and thermodynamic stability of an oligonucleotide duplex. UV-Vis spectroscopy is a primary method used to investigate these properties through thermal denaturation experiments, often referred to as "melting curves." oup.com

In a typical experiment, the modified oligonucleotide is mixed with its complementary DNA or RNA target strand. The solution is heated gradually, and the absorbance at 260 nm is monitored. As the temperature increases, the double-stranded duplex dissociates (melts) into single strands, causing an increase in UV absorbance (hyperchromic effect). The temperature at which 50% of the duplexes are dissociated is defined as the melting temperature (Tₘ). researchmap.jp

The 2'-O-methyl modification is well-known to increase the thermal stability of duplexes, particularly when binding to a complementary RNA strand. nih.govtrilinkbiotech.com This is attributed to the 2'-O-methyl group favoring an A-form helical geometry, which is the native conformation of RNA duplexes, thus reducing the entropic penalty of hybridization. trilinkbiotech.com A higher Tₘ value for a modified oligonucleotide compared to its unmodified counterpart indicates enhanced binding affinity and stability. acs.orgnih.gov

Table 4: Illustrative Thermal Stability (Tₘ) Data for Modified Oligonucleotides This table demonstrates the typical stabilizing effect of a 2'-O-methyl modification on duplex thermal stability.

| Oligonucleotide Duplex | Description | Melting Temperature (Tₘ, °C) | ΔTₘ per modification (°C) |

|---|---|---|---|

| Unmodified DNA : Target RNA | Standard DNA-RNA hybrid | 55.0 | N/A |

| Modified Oligo : Target RNA | Oligonucleotide containing one 2'-O-methyl modification | 56.8 | +1.8 |

| Fully Modified Oligo : Target RNA | Oligonucleotide with all pyrimidines 2'-O-methylated | 72.0 | ~ +1.5 to +2.0 |

Emerging Research Directions and Future Perspectives in Modified Nucleoside Chemistry

Innovations in Synthetic Methodologies for Complex Modified Ribonucleosides

The synthesis of complex modified ribonucleosides is a cornerstone of nucleic acid chemistry, enabling the production of tools for biological studies and therapeutic agents. schoolbag.info Traditional methods often involve either the derivatization of standard nucleosides or a glycosylation reaction between a modified base and an activated sugar. schoolbag.info However, the demand for increasingly complex and precisely modified oligonucleotides has driven significant innovation in synthetic strategies.

Modern approaches focus on efficiency, stereoselectivity, and the ability to incorporate a wide variety of functional groups. researchgate.net Key areas of innovation include:

Advanced Protecting Group Strategies: The development of novel protecting groups is crucial for the selective modification of specific positions on the ribose sugar or the nucleobase. For instance, strategies using ortho-alkynyl benzoate (B1203000) as a removable neighboring participation group have been developed for highly efficient and stereoselective synthesis of 2′-modified nucleosides. researchgate.net

Enzymatic and Chemo-enzymatic Synthesis: To overcome the challenges of multi-step chemical synthesis, researchers are increasingly turning to enzymatic approaches. Engineered polymerases are now capable of efficiently synthesizing oligonucleotides containing 2'-O-methyl (2'OMe) modifications. springernature.com This bio-catalytic approach offers high stereoselectivity and avoids the need for extensive protecting group manipulation.

Post-synthetic Modification: This powerful strategy involves introducing modifications into an oligonucleotide after its assembly on a solid support or in solution. nih.gov This approach is particularly valuable for incorporating sensitive functional groups that would not withstand the conditions of standard phosphoramidite (B1245037) chemistry. Nucleophilic aromatic substitution (SNAr) is a common post-synthetic reaction used to introduce a wide variety of modifications onto nucleobases. nih.gov

These evolving methodologies are critical for producing complex molecules like N-Benzoyl-5-methyl-2'-O-methylcytidine, where multiple modifications—a benzoyl group on the base, a methyl group on the base, and a methyl group on the ribose—must be incorporated with high fidelity.

| Synthetic Strategy | Description | Key Advantages | Relevant Modifications |

| Chemical Synthesis (Phosphoramidite) | Stepwise, solid-phase synthesis using protected nucleoside phosphoramidite building blocks. | High scalability, wide range of possible modifications. | 2'-O-Methyl, 5-Methyl, N-Benzoyl protection. |

| Enzymatic Synthesis | Use of engineered polymerases to incorporate modified nucleoside triphosphates into a growing nucleic acid chain. springernature.com | High stereoselectivity, mild reaction conditions, no need for protecting groups. | 2'-O-Methyl-RNA. springernature.com |

| Post-Synthetic Modification | Introduction of functional groups after the oligonucleotide has been synthesized. nih.gov | Allows for incorporation of sensitive moieties, versatile for labeling and functionalization. | Fluorescent dyes, photoreactive groups, complex base modifications. nih.gov |

Interdisciplinary Approaches in Chemical Biology, Nucleic Acid Engineering, and Nanobiotechnology

Modified nucleosides like this compound are not merely therapeutic building blocks; they are fundamental tools that bridge multiple scientific disciplines. The convergence of chemical biology, nucleic acid engineering, and nanobiotechnology, fueled by the availability of precisely modified nucleic acids, is opening up unprecedented opportunities for research and application.

Chemical Biology: In chemical biology, modified nucleosides serve as probes to explore and manipulate biological systems. schoolbag.info By incorporating modifications, researchers can study RNA structure, function, and interactions with proteins. nih.gov The unique chemical properties conferred by modifications can be used to trap intermediate states of biological processes, map active sites of enzymes, or identify binding partners, providing deep insights into the complex regulatory networks governed by RNA. acs.org

Nucleic Acid Engineering: This field focuses on creating artificial biological systems and rewriting natural ones to achieve new functions. cornell.edu Modified nucleosides are essential components in this endeavor. By leveraging the predictable Watson-Crick base-pairing and the altered properties of modified bases, engineers can design and construct novel genetic circuits, diagnostic tools, and therapeutic platforms. nih.gov This includes the development of synthetic genetic systems that can perform computations within living cells or respond to specific disease markers. nih.gov

Nanobiotechnology: Nucleic acid nanotechnology harnesses the self-assembly properties of DNA and RNA to build precisely defined two- and three-dimensional structures on the nanoscale. nih.govembopress.org The incorporation of 2'-O-methyl and other modifications enhances the stability of these nanostructures in physiological conditions, protecting them from nuclease degradation. embopress.org These engineered nano-objects, such as DNA origami, can function as scaffolds for arranging enzymes to improve metabolic pathways, as delivery vehicles for targeted drug release, or as highly sensitive components in next-generation biosensors. embopress.orgnist.govnih.gov This integration of modified nucleic acids with semiconductor technology holds promise for creating advanced diagnostic devices that can be controlled by smartphones. nist.govnih.gov

The synergy between these fields is creating a new generation of smart materials and devices. A modified oligonucleotide can be engineered to bind a specific cancer marker (chemical biology), self-assemble into a nanoparticle carrier (nanobiotechnology), and release a therapeutic payload only in the presence of a specific cellular signal (nucleic acid engineering), illustrating the power of this interdisciplinary approach. frontiersin.orgresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.